molecular formula C13H7Br2NS B8586429 5-Bromo-2-(4-bromophenyl)-1,3-benzothiazole CAS No. 79811-35-1

5-Bromo-2-(4-bromophenyl)-1,3-benzothiazole

Cat. No.: B8586429
CAS No.: 79811-35-1
M. Wt: 369.08 g/mol
InChI Key: YZRLSPVALUJUEZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-bromophenyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C13H7Br2NS and its molecular weight is 369.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

79811-35-1

Molecular Formula

C13H7Br2NS

Molecular Weight

369.08 g/mol

IUPAC Name

5-bromo-2-(4-bromophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H7Br2NS/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H

InChI Key

YZRLSPVALUJUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20 g (0.083 mole) of 4-bromo-2-aminothiophenol hydrochloride and 270 g of deoxygenated polyphosphoric acid was heated at 70° C. for 4 hours. To this mixture was added a solution containing 22 g (0.11 mole) of p-bromobenzoic acid dissolved in 109 g of sulfolane. The reaction mixture was slowly heated to 200° C. and maintained at that temperature for 1 hour. After cooling, the reaction mixture was poured into a 1:1 water-methanol solution to precipitate the product. The light tan precipitate was filtered, washed with dilute ammonium hydroxide, washed with water, and then air dried. The 2-(4-bromophenyl)-5-bromobenzothiazole was recrystallized from toluene to give 24.5 g (80% of theoretical), m.p. 162°-163° C.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
109 g
Type
solvent
Reaction Step Four

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